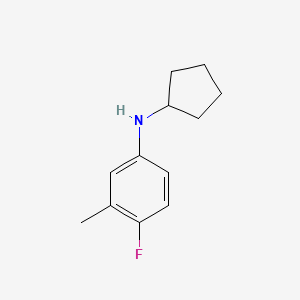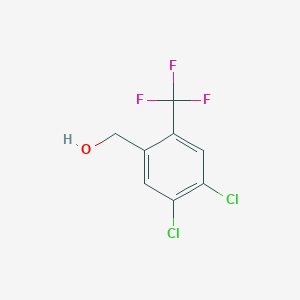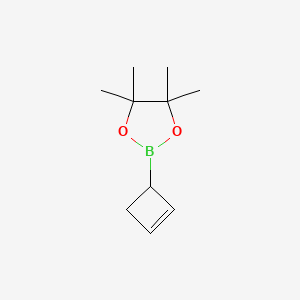
5-(3-Amino-propyl)-3-(2,5-difluoro-phenyl)-5-phenyl-4,5-dihydro-pyrazole-1-carboxylic acid dimethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Amino-propyl)-3-(2,5-difluoro-phenyl)-5-phenyl-4,5-dihydro-pyrazole-1-carboxylic acid dimethylamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with amino, phenyl, and difluorophenyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-propyl)-3-(2,5-difluoro-phenyl)-5-phenyl-4,5-dihydro-pyrazole-1-carboxylic acid dimethylamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Core: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using reagents like ammonia or primary amines.
Substitution with Phenyl and Difluorophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Carboxylic Acid Dimethylamide: This step typically involves the amidation of a carboxylic acid derivative using dimethylamine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the difluorophenyl or phenyl groups, potentially converting them to their corresponding hydro derivatives.
Substitution: The amino and phenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydro derivatives of the phenyl and difluorophenyl groups.
Substitution Products: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Biochemistry: It can be used as a probe to study enzyme mechanisms or as a tool in biochemical assays.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: As an intermediate in the synthesis of more complex therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(3-Amino-propyl)-3-(2,5-difluoro-phenyl)-5-phenyl-4,5-dihydro-pyrazole-1-carboxylic acid dimethylamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the amino and difluorophenyl groups can enhance binding affinity and specificity to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-4,5-dihydro-pyrazole-1-carboxylic acid derivatives: These compounds share the pyrazole core and phenyl substitution but may lack the amino and difluorophenyl groups.
Difluorophenyl-substituted pyrazoles: These compounds have the difluorophenyl group but may differ in other substituents.
Uniqueness
The unique combination of the amino-propyl, difluorophenyl, and phenyl groups in 5-(3-Amino-propyl)-3-(2,5-difluoro-phenyl)-5-phenyl-4,5-dihydro-pyrazole-1-carboxylic acid dimethylamide imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other pyrazole derivatives.
Properties
Molecular Formula |
C21H24F2N4O |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-(3-aminopropyl)-3-(2,5-difluorophenyl)-N,N-dimethyl-5-phenyl-4H-pyrazole-1-carboxamide |
InChI |
InChI=1S/C21H24F2N4O/c1-26(2)20(28)27-21(11-6-12-24,15-7-4-3-5-8-15)14-19(25-27)17-13-16(22)9-10-18(17)23/h3-5,7-10,13H,6,11-12,14,24H2,1-2H3 |
InChI Key |
OHLDJJXRTLZQSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C(CC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-](/img/structure/B12092240.png)

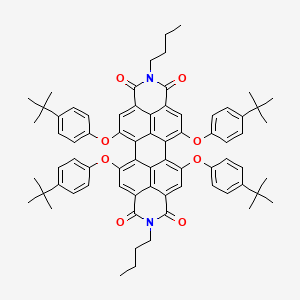

![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride](/img/structure/B12092257.png)
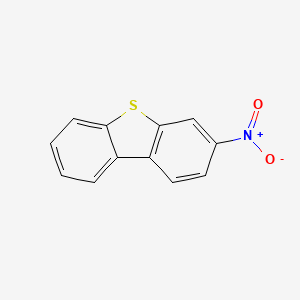
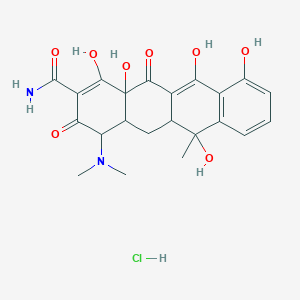
![5,6-Difluorobenzo[d]thiazol-2(3H)-one](/img/structure/B12092278.png)
